molecular formula C10H12INO B14663523 N-(2,6-Dimethylphenyl)-2-iodoacetamide CAS No. 50666-75-6

N-(2,6-Dimethylphenyl)-2-iodoacetamide

Cat. No.: B14663523
CAS No.: 50666-75-6
M. Wt: 289.11 g/mol
InChI Key: WYMMKVRDDGLTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-2-iodoacetamide is an acetamide derivative characterized by an iodine-substituted acetyl group attached to a 2,6-dimethylphenylamine moiety. The 2,6-dimethylphenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, often influencing steric and electronic interactions . The iodine substituent likely enhances molecular polarizability and reactivity compared to other halogenated analogues .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMMKVRDDGLTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615123
Record name N-(2,6-Dimethylphenyl)-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50666-75-6
Record name N-(2,6-Dimethylphenyl)-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-iodoacetamide typically involves the reaction of 2,6-dimethylaniline with iodoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: 2,6-Dimethylaniline is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Iodoacetyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C.

    Step 3: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid.

    Step 4: The reaction mixture is stirred for several hours at room temperature.

    Step 5: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-iodoacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or borane.

Major Products Formed

    Nucleophilic Substitution: Formation of N-(2,6-dimethylphenyl)-2-azidoacetamide or N-(2,6-dimethylphenyl)-2-thiocyanatoacetamide.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(2,6-dimethylphenyl)-2-aminoacetamide.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-iodoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-iodoacetamide involves its interaction with biological molecules. The iodine atom can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. This compound can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogues of N-(2,6-Dimethylphenyl)-2-iodoacetamide, highlighting substituent variations and molecular properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
This compound Iodo (I) C₁₀H₁₂INO 289.12 High polarizability; potential radiopharmaceutical applications.
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide Dichloro (Cl₂) C₁₀H₁₁Cl₂NO 232.10 Enhanced electrophilicity; used in pesticide synthesis.
N-(2,6-Dimethylphenyl)-2-chloroacetamide Chloro (Cl) C₁₀H₁₂ClNO 197.66 Intermediate in agrochemical production; moderate toxicity.
2-Cyano-N-(2,6-dimethylphenyl)acetamide Cyano (CN) C₁₁H₁₂N₂O 188.23 High reactivity due to nitrile group; irritant (H302, H315, H319 hazards).
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino (NEt₂) C₁₄H₂₂N₂O 234.34 Basic (pKa = 7.93); local anesthetic precursor (e.g., lidocaine derivatives).
N-(2,6-Diethylphenyl)-2-methoxyacetamide Methoxy (OMe) C₁₃H₁₉NO₂ 221.30 Enhanced solubility due to ether group; used in herbicide formulations.
2-Amino-N-(2,6-dimethylphenyl)acetamide Amino (NH₂) C₁₀H₁₄N₂O 178.23 Primary amine functionality; potential chelating agent or drug metabolite.

Physicochemical Properties

  • Melting Points: Chlorinated derivatives (e.g., 2,2-dichloro variant) exhibit higher melting points (~469–471 K) due to stronger intermolecular forces (e.g., Cl···Cl interactions) . The iodo analogue likely has a lower melting point than chloro derivatives but higher than non-halogenated counterparts due to iodine’s larger atomic radius and weaker van der Waals interactions.
  • Hydrogen Bonding: Compounds like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide form infinite chains via N–H···O hydrogen bonds, stabilizing crystal structures . The iodo variant may exhibit similar hydrogen-bonding patterns but with reduced strength compared to chloro or cyano groups.
  • Solubility: Methoxy and amino derivatives show improved aqueous solubility (e.g., 2-methoxyacetamide in ), whereas halogenated analogues are more lipophilic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.